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molecular formula C13H14N2S B8358405 1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-1,3-dihydroimidazole-2-thione

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)-1,3-dihydroimidazole-2-thione

Cat. No. B8358405
M. Wt: 230.33 g/mol
InChI Key: DXOLOXFGHSIGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05719280

Procedure details

A mixture of 2-isothiocyano-1,2,3,4-tetrahydronaphthalene (1.89 g, 10 mmol), prepared as in Example 10, and D-(+)-glucosamine (1.78 g, 10 mmol) was stirred at 90° C. until homogenous and then 0.8 mL of acetic acid was added. The mixture was stirred at 90° C. for 30 minutes and then cooled. The solvents were removed by rotary evaporation and the residue was co-evaporated with toluene (2×25 mL). The residue was dissolved in acetic acid and heated at 90° to 100° C. for 30 minutes. The mixture was cooled and triturated with acetone giving a crystalline material. The material was isolated by filtration and the filter residue washed with acetone. Drying gave 4-(1R,2R,3S,4)-tetrahydroxybut-1-yl)-1-(1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydroimidazole-2-thione (1.48 g, 4.23 mmol).
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5]1)=[C:2]=[S:3].O[CH:15]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H:16]1[NH2:17]>C(O)(=O)C>[CH2:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH2:12][CH2:13][CH:4]1[N:1]1[CH:15]=[CH:16][NH:17][C:2]1=[S:3]

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
N(=C=S)C1CC2=CC=CC=C2CC1
Name
Quantity
1.78 g
Type
reactant
Smiles
OC1[C@H](N)[C@@H](O)[C@H](O)[C@H](O1)CO
Step Two
Name
Quantity
0.8 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The solvents were removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetic acid
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° to 100° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
triturated with acetone giving a crystalline material
CUSTOM
Type
CUSTOM
Details
The material was isolated by filtration
WASH
Type
WASH
Details
the filter residue washed with acetone
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1C(CCC2=CC=CC=C12)N1C(NC=C1)=S
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.23 mmol
AMOUNT: MASS 1.48 g
YIELD: CALCULATEDPERCENTYIELD 42.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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